molecular formula C8H8N6 B181124 3-(6-Amino-9h-purin-9-yl)propanenitrile CAS No. 4244-45-5

3-(6-Amino-9h-purin-9-yl)propanenitrile

Cat. No. B181124
CAS RN: 4244-45-5
M. Wt: 188.19 g/mol
InChI Key: PCGWZBUXNQNKOU-UHFFFAOYSA-N
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Description

“3-(6-Amino-9h-purin-9-yl)propanenitrile” is a compound that belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular formula of “3-(6-Amino-9h-purin-9-yl)propanenitrile” is C8H9N5O2 . It has an average mass of 207.189 Da and a monoisotopic mass of 207.075623 Da .

Scientific Research Applications

1. Electrochemical Polymerization and Spectro-Electrochemical Behavior

A study by Elamin, Hashim, and Mohammed (2021) explored the electrochemical polymerization of 3-(9H-carbazol-9-yl)propanenitrile. They investigated its spectro-electrochemical behavior, analyzing its structural properties through nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy. This research has implications for the development of electrically active polymers with potential applications in various scientific fields (Elamin, Hashim, & Mohammed, 2021).

2. Synthesis of Purine Derivatives

Mishnev et al. (1979) focused on synthesizing 6-substituted purine derivatives, including structures similar to 3-(6-Amino-9h-purin-9-yl)propanenitrile. They examined the molecular configurations of these compounds using NMR and IR spectroscopy, contributing to the field of heterocyclic compound synthesis (Mishnev et al., 1979).

3. Catalytic Hydrogenation and Derivative Synthesis

Research by Hamamichi and Miyasaka (1990) involved the catalytic hydrogenation of related compounds, leading to the synthesis of various purine derivatives. This study provides insight into the chemical processes useful for creating novel compounds with potential scientific applications (Hamamichi & Miyasaka, 1990).

4. Antibacterial and Antifungal Activities of Purine Derivatives

Behbehani et al. (2011) explored the antimicrobial properties of 2-arylhydrazononitriles, including derivatives similar to 3-(6-Amino-9h-purin-9-yl)propanenitrile. Their study highlights the potential use of these compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

5. Synthesis and Properties of Polyfunctionalized Nicotinonitriles

Hussein, El Guesmi, and Ahmed (2019) conducted research on the synthesis of polyfunctionalized nicotinonitriles, examining their photophysical properties. This study contributes to the understanding of how such compounds can be used in material science applications (Hussein, El Guesmi, & Ahmed, 2019).

properties

IUPAC Name

3-(6-aminopurin-9-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1,3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGWZBUXNQNKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292019
Record name 3-(6-amino-9h-purin-9-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Amino-9h-purin-9-yl)propanenitrile

CAS RN

4244-45-5
Record name NSC79668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-amino-9h-purin-9-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 57% NaH in mineral oil (0.962 g, 22.8 mmol) in dry DMF (100 mL) was added 10 (3.40 g, 24.9 mmol) under nitrogen and the mixture was heated at 80° C. for 1.0 h. A solution of 3-bromopropionitrile (2.81 g, 21.0 mmol) in DMF (5.0 mL) was added at 25° C. and the reaction was heated at 65° C. for 17 h. It was then diluted with EtOAc (250 mL) and 5% aqueous HCl solution (150 mL). The organic layer was separated and then washed with water (4×100 mL). It was dried over MgSO4 (s) and concentrated under reduced pressure. Purification of the residue was carried out by use of column chromatography (EtOAc/hexanes=7.5:2.5) to afford compound 15 (3.510 g, 18.67 mmol) in 75% yield: mp 148-150° C.; Rf(hexanes/EtOAc=1:2) 0.38; UV (EtOH) λmax 260 (ε 13,900); 1H NMR (CD3OD) δ 2.92 (t J=5.8 Hz, 2 H, CH2CN),3.43 (t, J=5.8 Hz, 2 H, CH2N), 8.35 (s, 1 H, HC2), 8.69 (s, 1 H, HC8); MS m/z 188 (M+).
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oil
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0.962 g
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100 mL
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3.4 g
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2.81 g
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5 mL
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250 mL
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150 mL
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solvent
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Yield
75%

Synthesis routes and methods II

Procedure details

As shown in Scheme 4, alkylation of adenine 10 with 3-bromopropionitrile in the presence of NaH in DMF gave N9-(cyanoethyl)adenine 15 in 75% yield. Reaction of 15 with methyl iodoacetate and lithium 2,2,6,6-tetramethylpiperidine (Li TMP) in THF afforded a mixture of N7-alkylated product 16 (60% yield) and N9-isomer 17 (20% yield). Reduction of the ester group in 16 with NaBH4 in wet THF13 gave N7-(hydroxyethyl)adenine 18 in 55% yield. Conversion of 18 to phosphonate 19 (60% yield) was accomplished by use of diethyl (p-toluenesulfonyloxymethane)phosphonate and sodium tert-butoxide in DMF.14 Treatment of compound 19 with Me3SiBr15 then afforded phosphonic acid 20 in 45% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DHA Rocha, CM Machado, V Sousa… - European Journal of …, 2021 - Wiley Online Library
DNA is one of the most exciting biomolecules in nature for developing supramolecular biofunctional nanoarchitectures owing to the highly specific and selective interactions between …

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